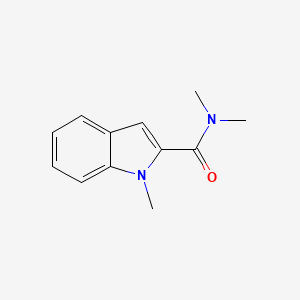

N,N,1-trimethylindole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41979-55-9 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N,N,1-trimethylindole-2-carboxamide |

InChI |

InChI=1S/C12H14N2O/c1-13(2)12(15)11-8-9-6-4-5-7-10(9)14(11)3/h4-8H,1-3H3 |

InChI Key |

FFPMDOBINLVYET-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N(C)C |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N(C)C |

Other CAS No. |

41979-55-9 |

Origin of Product |

United States |

Synthetic Methodologies for N,n,1 Trimethylindole 2 Carboxamide and Analogous Indole 2 Carboxamide Derivatives

Classical and Modern Approaches to Indole-2-carboxamide Core Synthesis

The construction of the fundamental indole-2-carboxamide scaffold can be achieved through several reliable synthetic routes. These methods often involve the initial formation of the indole (B1671886) ring system, followed by the introduction or modification of the carboxamide group at the C2 position.

Fischer Indole Synthesis Protocols and Variations

One of the most established and widely used methods for constructing the indole nucleus is the Fischer indole synthesis. thermofisher.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of indole-2-carboxylates, which are direct precursors to indole-2-carboxamides, pyruvic acid or its esters are commonly employed as the carbonyl component. thermofisher.com

A notable example is the reaction of 1-methylphenylhydrazone with pyruvic acid in the presence of alcoholic hydrogen chloride to yield 1-methylindole-2-carboxylic acid. thermofisher.com This carboxylic acid can then be converted to the desired N,N,1-trimethylindole-2-carboxamide through an amide coupling reaction. The Fischer indole synthesis is advantageous as it can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com Variations of this protocol have been developed to improve yields and accommodate a wider range of substrates, including the use of different acid catalysts like p-toluenesulfonic acid (PTSA) and Lewis acids. wikipedia.orgnih.gov

Recent advancements have also explored the use of β-nitroacrylates as precursors in a modified Fischer indole synthesis to produce indole-2-carboxylates, offering a sustainable approach that avoids wasteful aqueous work-ups. mdpi.com

Table 1: Examples of Fischer Indole Synthesis for Indole-2-Carboxylate (B1230498) Precursors

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Reference |

| Phenylhydrazine Hydrochloride Derivatives | 2-Oxopropanoic Acid | p-Toluenesulfonic Acid (PTSA) | 3-Methylindole-2-carboxylates | nih.gov |

| 1-Methylphenylhydrazone | Pyruvic Acid | Alcoholic Hydrogen Chloride | 1-Methylindole-2-carboxylic Acid | thermofisher.com |

| Arylhydrazines | β-Nitroacrylates | Not specified | Indole 2-carboxylates | mdpi.com |

Amide Coupling Reactions for Carboxamide Formation

Once the indole-2-carboxylic acid core is established, the formation of the carboxamide linkage is a crucial step. This is typically achieved through a variety of amide coupling reactions, which involve the activation of the carboxylic acid to facilitate its reaction with an amine. nih.govnih.gov

Common coupling reagents used for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.govfishersci.co.uk The reaction is typically carried out in an appropriate solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and often requires a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction. nih.govchemicalbook.com

For the synthesis of this compound, 1-methylindole-2-carboxylic acid would be reacted with dimethylamine (B145610) or its hydrochloride salt in the presence of a suitable coupling agent. For instance, a described synthesis of N,N-dimethyl-1H-indole-2-carboxamide involves treating indole-2-carboxylic acid with dimethylamine hydrochloride and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of triethylamine. chemicalbook.com

Table 2: Common Reagents for Amide Coupling in Indole-2-carboxamide Synthesis

| Coupling Reagent | Additive | Base | Solvent | Reference |

| EDC·HCl | HOBt | DIPEA | DCM or DMF | nih.gov |

| DCC | DMAP | Not specified | Not specified | nih.gov |

| HATU | None | Triethylamine | DMF | chemicalbook.com |

| BOP | None | DIPEA | DCM | mdpi.com |

Controlled Reduction Strategies for Carboxamide Functionalization

The carboxamide group of indole-2-carboxamides can be further functionalized through controlled reduction, offering pathways to other important classes of indole derivatives.

Selective Reduction to Alcohols versus Amines

The reduction of carboxamides can lead to either alcohols or amines, depending on the reducing agent and reaction conditions. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can reduce indole-2-carboxamides to the corresponding indol-2-ylmethylamines. nih.gov This process involves the complete reduction of the carbonyl group.

α-Branched Amine Synthesis via Reductive Functionalization of Tertiary Carboxamides

A more sophisticated approach involves the reductive functionalization of tertiary carboxamides, such as N,N-dimethylindole-2-carboxamide, to synthesize α-branched amines. ntu.edu.sgbohrium.comdntb.gov.ua This strategy relies on the controlled partial reduction of the amide to an intermediate that can then be trapped by a nucleophile.

One such protocol utilizes a sodium hydride-sodium iodide composite for the efficient and controlled reduction of tertiary amides. ntu.edu.sgnih.gov The resulting anionic hemiaminal intermediate is then treated in situ with trimethylsilyl (B98337) chloride (TMSCl) to form a more reactive species. Subsequent coupling with a nucleophilic reagent, such as a Grignard reagent, leads to the formation of an α-branched amine. ntu.edu.sgnih.gov This transition-metal-free method demonstrates broad functional group compatibility and is a powerful tool for introducing complexity at the α-position of the original carbonyl group. bohrium.comnih.gov

Multi-Component Reactions and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot sequences offer an efficient and atom-economical approach to the synthesis of complex indole-2-carboxamide derivatives. acs.org These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

One example involves a Ugi four-component reaction (4-CR) utilizing an indole-2-carboxylic acid, an aniline, an aldehyde or ketone, and an isocyanide. rug.nl This reaction can be followed by a palladium-catalyzed cyclization to generate tetracyclic indoloquinolines, showcasing the power of MCRs in rapidly building molecular diversity from simple, commercially available starting materials. rug.nl Another multicomponent reaction has been developed for the construction of β-indole carboxamide amino amides from N-indole carboxylic acids, aldehydes, amines, and C2 building blocks like ynamides. acs.org

These one-pot sequences and MCRs are highly valuable in medicinal chemistry and drug discovery for creating libraries of structurally diverse compounds for biological screening. rug.nl

Fischer Indolisation–N-Alkylation Cascades for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or a ketone. wikipedia.orgbhu.ac.in This method is foundational for creating the core indole structure, which can then be further modified.

To achieve N-substitution, as required for this compound, a subsequent N-alkylation step is necessary. Modern advancements have streamlined this process into efficient one-pot, multi-component reactions. Researchers have developed a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence that is rapid, operationally simple, and generally high-yielding. rsc.orgnih.gov This procedure utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to produce densely substituted 1,2,3-trisubstituted indoles in under 30 minutes. rsc.orgnih.gov The utility of this process has been demonstrated in the synthesis of 23 different indoles, benzoindoles, and tetrahydrocarbazoles with varied and useful functionalities. rsc.orgrsc.org

Specifically for N-arylindoles, a microwave-promoted, one-pot, three-component synthesis has been developed that combines Fischer indolisation with a copper(I)-catalyzed N-arylation. exeter.ac.ukresearchgate.net This method employs a simple and inexpensive catalyst system (Cu₂O/K₃PO₄) in an environmentally friendly solvent like ethanol, avoiding the need for special ligands or inert atmospheres. exeter.ac.uk The use of microwave irradiation significantly accelerates the reaction, with total reaction times around 40 minutes. exeter.ac.ukresearchgate.net These cascade or one-pot approaches are highly amenable to generating libraries of substituted indoles for further study. researchgate.net

For the synthesis of an indole-2-carboxamide, the Fischer synthesis would typically involve a keto-ester or keto-acid, such as pyruvic acid, reacting with a substituted phenylhydrazine. thermofisher.comresearchgate.net For instance, the reaction of pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride was used to generate 1-methylindole-2-carboxylic acid. thermofisher.com This carboxylic acid is the direct precursor to the desired carboxamide. It can be converted to this compound through standard amide coupling procedures with dimethylamine.

Exploiting Indolium Ion Intermediates in Complex Molecule Synthesis

The reactivity of the indole nucleus can be strategically manipulated through the formation of indolium ion intermediates. exeter.ac.uk While indoles are typically reactive towards electrophilic addition at the C3 position, the reactivity pattern changes with substitution. bhu.ac.inexeter.ac.uk When the indole nitrogen (N1) and the C3 position are both substituted, the molecule exhibits "enamine-like" reactivity, which can lead to further substitution at C3, generating a quaternary stereocenter. exeter.ac.uk This process results in the formation of an indolium ion, which displays "iminium-like" reactivity. exeter.ac.uk

These reactive indolium ion intermediates can be quenched by various nucleophiles, leading to a dearomatization of the indole ring. exeter.ac.uk This pathway is a gateway to more complex, polycyclic indole structures, including spiro-fused indoles and pyrroloindolines. exeter.ac.ukrsc.org For example, N-alkenyl indoles, which are unique enamines, can undergo acid-catalyzed reactions where protonation at the enamine π-bond initiates further transformations. nih.gov A cationic cyclization of an N-alkenyl-substituted indole was used to construct tetracyclic indole derivatives containing a quaternary center at the C2 position, a core structure found in some Vinca alkaloids. nih.gov The strategic generation and subsequent reaction of indolium ions are central to the total synthesis of many complex indole alkaloids. nih.govarabjchem.org

Directed Metalation Routes for Regioselective Substitution on Indole Scaffolds

While the C3 position of indole is inherently the most nucleophilic, functionalization at other positions, such as C2, C4, or on the benzene (B151609) ring, often requires more advanced strategies. nih.govthieme-connect.de Directed ortho metalation (DoM) is a powerful technique for achieving regioselective substitution by using a directing metalation group (DMG). wikipedia.orgbaranlab.org A DMG is typically a Lewis basic functional group that coordinates to a strong organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgbaranlab.org

The amide functionality, particularly a tertiary amide like in an indole-2-carboxamide, can serve as a DMG. wikipedia.org Similarly, the aryl O-carbamate group is one of the most powerful DMGs known. nih.gov The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing for the precise installation of substituents. wikipedia.org

For the indole scaffold specifically, various directing groups have been employed to control regioselectivity:

C3-Directing Groups: A pivaloyl group at the C3 position has been used to direct palladium-catalyzed arylation to the C4 position. nih.gov

Aldehyde Directing Groups: An aldehyde group has been successfully used as a novel directing group for the ruthenium-catalyzed functionalization of the C4 position of indole under mild, open-flask conditions. nih.govresearchgate.net

Transient Directing Groups: Glycine has been employed as a transient directing group for the Pd-catalyzed C4-arylation of indoles. nih.gov

This C-H activation approach allows for functionalization at positions that are otherwise difficult to access. nih.gov For instance, regioselective C-H functionalization at the C4 position is challenging due to the high nucleophilicity of the pyrrole (B145914) ring, but it has been achieved using directing group strategies. nih.govnih.gov These methods provide essential tools for synthesizing intricately substituted indole-2-carboxamide analogues by enabling modifications on the carbocyclic ring, which can significantly influence biological activity.

| Directing Group (Position) | Catalyst/Base | Functionalized Position | Reaction Type | Reference |

|---|---|---|---|---|

| Aldehyde (C3) | Ru catalyst | C4 | Alkenylation | nih.govresearchgate.net |

| Pivaloyl (C3) | Pd(PPh₃)₂Cl₂, Ag₂O, DBU | C4 | Arylation | nih.gov |

| TfNH- (on Tryptophan) | Pd catalyst | C4 | Olefination | nih.gov |

| Glycine (transient) | Pd(OAc)₂, AgTFA | C4 | Arylation | nih.gov |

Design and Generation of Indole-2-carboxamide Libraries for Biological Screening

The indole-2-carboxamide framework is recognized as a "privileged scaffold" in drug discovery, appearing in compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-tuberculosis, and anti-cancer properties. acs.orgrsc.orgmdpi.com Consequently, the design and synthesis of libraries of indole-2-carboxamide derivatives are a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies and identify new therapeutic leads. acs.orgnih.gov

The general synthetic approach to these libraries involves the coupling of a substituted indole-2-carboxylic acid with a diverse range of amines. mdpi.comnih.govarkat-usa.org The synthesis often starts from an appropriate indole-2-carboxylic acid, which can be prepared via methods like the Fischer synthesis, followed by amide bond formation using standard coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). mdpi.comnih.gov

Several SAR studies have highlighted how substitutions at different positions of the indole-2-carboxamide scaffold influence biological activity:

Antiproliferative Activity: A library of indole-2-carboxamide derivatives was synthesized and tested for antiproliferative activity, identifying compounds with GI₅₀ values in the nanomolar range. mdpi.com Compound Va showed potent inhibitory activity against EGFR, a key target in cancer therapy. mdpi.com Another study identified indole-2-carboxamides as dual EGFR/CDK2 inhibitors with apoptotic effects. nih.gov

Anti-inflammatory Activity: A series of derivatives were screened for their ability to inhibit the production of inflammatory cytokines like IL-6 and TNF-α. acs.org Compound 14g , featuring a dimethylaminocarbonyl substitution, was found to be the most potent in the series. acs.org

Antitubercular Activity: Phenotypic screening identified indole-2-carboxamides as potent agents against Mycobacterium tuberculosis. rsc.org SAR studies revealed that substitutions at the 4- and/or 6-positions of the indole ring were optimal for activity, and compound 8g showed high potency (MIC = 0.32 μM) and selectivity. rsc.org

Cannabinoid Receptor Modulation: The indole-2-carboxamide scaffold is the basis for allosteric modulators of the CB1 receptor. nih.govnih.govnih.gov SAR studies showed that C3-alkyl groups on the indole ring and various substitutions on the N-phenyl ring profoundly impact the ligand's binding affinity and allosteric effects. nih.govnih.gov

| Compound ID | Key Structural Features | Biological Target/Assay | Reported Activity | Reference |

|---|---|---|---|---|

| Va | 5-Chloro-N-(aryl)indole-2-carboxamide | EGFR Inhibition | IC₅₀ = 71 nM | mdpi.com |

| 14g | 5-(dimethylaminocarbonyl)indole-2-carboxamide | IL-6 Inhibition | IC₅₀ = 1.24 μM | acs.org |

| 8g | N-(rimantadine)-4,6-dichloroindole-2-carboxamide | Anti-M. tuberculosis | MIC = 0.32 μM | rsc.org |

| 11j | 5-chloro-N-(aryl)-3-pentyl-indole-2-carboxamide | CB1 Allosteric Modulator | KB = 167.3 nM | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving N,n,1 Trimethylindole 2 Carboxamide and Indole 2 Carboxamides

Elucidation of Reaction Mechanisms in Carboxamide Reduction

The reduction of carboxamides is a fundamental transformation in organic synthesis, capable of yielding either alcohols or amines depending on the reagents and reaction conditions. The reduction of indole-2-carboxamides, including N,N,1-trimethylindole-2-carboxamide, follows general mechanistic pathways established for amide reduction, although the specific outcomes are influenced by the nature of the indole (B1671886) ring and its substituents.

Protocols using a combination of sodium hydride (NaH) and zinc halides (ZnX2) have demonstrated selective reduction of carboxamides. researchgate.net The mechanism is dictated by the specific zinc hydride species formed in situ.

Reduction to Alcohols: The use of a NaH-ZnI2 system tends to produce alcohols. Mechanistic studies suggest that this transformation is mediated by polymeric zinc hydride (ZnH2)n. The reaction proceeds through the coordination of the amide carbonyl oxygen to the zinc center, followed by hydride transfer to the carbonyl carbon. Subsequent hydrolysis of the resulting intermediate yields the corresponding alcohol.

Reduction to Amines: Conversely, a NaH-ZnCl2 system typically furnishes amines. In this case, the key reactive species is proposed to be a dimeric zinc chloride hydride, (H−Zn−Cl)2. researchgate.net This reagent facilitates the complete reduction of the carbonyl group to a methylene (B1212753) group.

The rate and selectivity of these reductions are highly dependent on factors such as water concentration and the electronic and steric properties of the amide substrate. researchgate.net For a substrate like this compound, the electron-donating N-methyl group on the indole ring and the tertiary nature of the amide would influence the reactivity of the carbonyl group toward the zinc hydride species.

Table 1: Selective Reduction of Carboxamides using Zinc Hydrides

| Reagent System | Predominant Product | Proposed Reactive Species |

| NaH-ZnI2 | Alcohol | Polymeric Zinc Hydride (ZnH2)n |

| NaH-ZnCl2 | Amine | Dimeric Zinc Chloride Hydride (H−Zn−Cl)2 |

This table summarizes findings on the controlled reduction of carboxamides. researchgate.net

Detailed Analysis of Indolium Ion Reactivity in Indole Derivatization

The indole nucleus is generally electron-rich, making it susceptible to electrophilic attack, most commonly at the C3 position. pageplace.de Protonation or reaction with an electrophile at the C3 position generates an indolium ion, a key intermediate in many indole derivatization reactions. The stability and reactivity of this indolium ion are modulated by the substituents on the indole ring.

In the case of this compound, the N1-methyl group enhances the electron density of the indole ring through an inductive effect, which would stabilize a positive charge at the C3 position. However, the N,N-dimethylcarboxamide group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack and would destabilize the adjacent indolium ion.

Kinetic studies on substituted indol-3-ylmethylium ions have established a quantitative scale for their electrophilicity. acs.org These studies utilize the correlation log k(20 °C) = sN(N + E), where 'E' defines the electrophilicity of the ion and 'N' and 'sN' are nucleophile-specific parameters. This framework allows for the prediction of reaction partners for a given indolium ion. While specific data for an indolium ion derived from this compound is not available, the opposing electronic effects of the N1-methyl and C2-carboxamide groups suggest a moderated electrophilicity compared to simpler indoles.

Exploration of Chemiluminescence Mechanisms of Indole Derivatives

Chemiluminescence (CL) is the emission of light from a chemical reaction that produces an electronically excited species. nih.gov Several indole derivatives are known to exhibit chemiluminescence, particularly upon oxidation in the presence of a base. oup.comrsc.org The general mechanism involves the formation of an indole hydroperoxide intermediate, which, under basic conditions, cyclizes to form a high-energy dioxetane or a related peroxide intermediate. oup.comresearchgate.net The decomposition of this unstable intermediate generates a carbonyl-containing product (often a derivative of o-aminoacetophenone) in an excited singlet state, which then decays to the ground state by emitting light. oup.com

Table 2: Key Steps in Indole Chemiluminescence

| Step | Description |

| 1. Oxidation | The indole derivative reacts with an oxidant (e.g., oxygen, hydrogen peroxide) to form an intermediate, often a hydroperoxide. oup.com |

| 2. Rearrangement | In the presence of a base, the intermediate rearranges, often forming an unstable, high-energy species like a dioxetane. oup.comresearchgate.net |

| 3. Decomposition & Emission | The unstable intermediate decomposes, yielding a product in an electronically excited state which then emits a photon to return to the ground state. oup.com |

This table outlines the general mechanism for the chemiluminescence of indole derivatives.

Mechanistic Insights into Electrophilic and Nucleophilic Processes on the Indole Core

The reactivity of the indole core is characterized by a high electron density, making it inherently nucleophilic, with the C3 position being the most common site for electrophilic substitution. pageplace.deresearchgate.net However, the electronic nature of substituents can significantly alter this reactivity.

For this compound, the indole core is subject to competing electronic effects:

The N1-methyl group is electron-donating, which increases the electron density of the pyrrole (B145914) ring, enhancing its nucleophilicity, particularly at the C3 position.

The C2-carboxamide group is electron-withdrawing. This effect deactivates the indole ring towards electrophilic attack and makes the C3 position less nucleophilic than in unsubstituted indoles.

This electronic push-pull arrangement modulates the reactivity of the molecule. While the C3 position remains a likely site for electrophilic attack, its reactivity is attenuated compared to simple N-alkylindoles.

Conversely, the electron-withdrawing C2-carboxamide group can facilitate nucleophilic reactions. For instance, it can stabilize intermediates formed during nucleophilic aromatic substitution (SNAr) on the benzene (B151609) portion of the indole ring, should a suitable leaving group be present. researchgate.net Furthermore, the presence of substituents can sometimes lead to "umpolung" or reversal of the normal reactivity, an area described as the "dark side" of indole chemistry, where the typically nucleophilic indole can act as an electrophile under certain conditions. researchgate.net For example, derivatization of the C2 position can render the C3 position electrophilic, enabling reactions with nucleophiles. researchgate.net

Structure Activity Relationship Sar Studies of N,n,1 Trimethylindole 2 Carboxamide Analogs and Indole 2 Carboxamide Derivatives

Foundational Principles of SAR and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. oncodesign-services.comjove.com The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule determines its properties and how it interacts with biological systems such as proteins, enzymes, and receptors. oncodesign-services.com SAR studies involve the systematic modification of a molecule's structure and the subsequent evaluation of these changes on its biological effect. slideshare.net This process helps to identify key structural features, known as pharmacophores, that are essential for potency, selectivity, and safety. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that uses mathematical and statistical models to establish a quantitative correlation between the chemical structure and biological activity. jove.comwikipedia.org QSAR models relate physicochemical properties or theoretical molecular descriptors of a set of compounds to their biological activities. wikipedia.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding and accelerating the drug discovery process. oncodesign-services.comwikipedia.org The general form of a QSAR model can be expressed as:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

The development of a robust QSAR model involves several key steps: the selection of a dataset of molecules with known activities, the calculation of molecular descriptors, the selection of relevant descriptors, the construction of the model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. wikipedia.orgijsdr.org

Influence of Substituent Patterns on Biological Activity Profiles

The biological activity of indole-2-carboxamide derivatives is highly sensitive to the nature and position of substituents on the indole (B1671886) ring and the carboxamide moiety.

Impact of Indole Ring and C3 Substituents on Receptor Binding and Allostery

The indole ring itself is a crucial feature for the high binding affinity of many indole-2-carboxamide analogs to their target receptors. nih.gov Studies on allosteric modulators of the cannabinoid receptor 1 (CB1) have shown that the indole ring is preferred for maintaining high affinity for the allosteric binding site. nih.gov

Substituents at the C3 position of the indole ring have a significant impact on the allosteric modulation of these ligands. Research has demonstrated that short alkyl groups at the C3 position can enhance the modulatory potency at the CB1 receptor. nih.gov For instance, in a series of CB1 allosteric modulators, C3 alkyl groups were found to profoundly impact the allostery of the ligand. nih.gov

Table 1: Impact of C3-Substituents on CB1 Receptor Allosteric Modulation

| Compound | C3-Substituent | Allosteric Modulating Activity (IC50, nM) |

|---|---|---|

| Analog 1 | Ethyl | >1000 |

| Analog 2 | Propyl | 560 |

| Analog 3 | Butyl | 230 |

| Analog 4 | Pentyl | 167.3 |

This table is generated based on findings that C3 alkyl groups on indole-2-carboxamides profoundly impacted the allostery of the ligand, with longer alkyl chains showing increased activity in some studies. nih.gov

Role of N-Substituents on Pharmacological Potency and Selectivity

Substituents on both the indole nitrogen (N1) and the amide nitrogen play a critical role in determining the pharmacological properties of indole-2-carboxamides.

The N1-substituent on the indole ring can significantly influence potency. For example, in a series of novel bacterial topoisomerase inhibitors, the substitution at the N1 position of a naphthyridin-2-one analog of an oxabicyclooctane-linked indole derivative was a key area of SAR studies. A cyanomethyl group at the N1 position resulted in a compound with improved potency and a broader spectrum of activity. nih.gov In another study on TRPV1 agonists, N-methylated indole-2-carboxamide analogs demonstrated better performance than their counterparts with an unsubstituted indole NH. mdpi.com This improvement is attributed to increased lipophilicity, which facilitates crossing the cell membrane to reach the target. mdpi.com

The substituents on the amide nitrogen are also crucial. For instance, in a series of CB1 receptor allosteric modulators, a diethylamino group at the 4-position of a phenyl ring attached to the amide nitrogen enhanced the modulatory potency. nih.gov This suggests that a basic, electron-accepting nitrogen at this position is favorable for activity. nih.gov

Table 2: Influence of N-Substituents on Biological Activity

| Scaffold | N1-Substituent | Amide N-Substituent | Target | Effect |

|---|---|---|---|---|

| 1,5-Naphthyridin-2-one | Cyanomethyl | Oxabicyclooctane | Bacterial Topoisomerase | Improved Potency and Spectrum nih.gov |

| Indole-2-carboxamide | Methyl | Various | TRPV1 | Enhanced Agonist Activity mdpi.com |

| 1H-Indole-2-carboxamide | H | 4-(Diethylamino)phenethyl | CB1 Receptor | Enhanced Allosteric Modulation nih.gov |

This table synthesizes findings on the importance of N-substituents for the activity of indole-2-carboxamide derivatives and their analogs.

Effects of 5-Substituents on Protein Interaction Affinity

Substitutions at the C5 position of the indole ring are known to affect the affinity of these compounds for their protein targets. The introduction of a halogen at this position has been a common strategy to enhance potency.

In studies of CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring was shown to enhance the modulation potency. nih.gov Similarly, in the development of human liver glycogen (B147801) phosphorylase (HLGP) inhibitors, N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives were investigated, highlighting the importance of the 5-chloro substitution. nih.gov

Table 3: Effect of C5-Substituents on Receptor Binding

| Compound Series | C5-Substituent | Target | Observed Effect |

|---|---|---|---|

| 1H-Indole-2-carboxamides | Chloro, Fluoro | CB1 Receptor | Enhanced Allosteric Modulation Potency nih.gov |

| N-Bicyclo-indole-2-carboxamides | Chloro | Human Liver Glycogen Phosphorylase | Key for Inhibitory Activity nih.gov |

This table illustrates the impact of halogen substitutions at the C5 position on the biological activity of indole-2-carboxamide derivatives.

Conformational and Electronic Factors Governing Ligand-Receptor Interactions

The binding of indole-2-carboxamide derivatives to their receptors is governed by a combination of conformational and electronic factors. The three-dimensional shape of the molecule and the distribution of electron density are critical for achieving a complementary fit with the binding pocket of the target protein.

Molecular docking and 3D-QSAR studies have been instrumental in elucidating these interactions. For instance, in the study of indole-2-carboxamide inhibitors of human liver glycogen phosphorylase a (HLGPa), molecular docking revealed that the inhibitors adopt very similar binding conformations within the active site. nih.gov The interaction energies calculated from these binding poses correlated well with the experimentally determined inhibitory activities, suggesting that the predicted conformations are reasonable. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric and electrostatic fields around the molecules that are favorable for activity. These models can generate 3D contour maps that highlight regions where bulky groups or specific electronic properties (e.g., positive or negative electrostatic potential) would enhance or diminish activity. This information provides a clear guide for the rational design of new inhibitors with improved potency. nih.govresearchgate.net

The interaction of the carboxamide group itself is often a key feature. For example, in one study, the carboxamide group was found to interact with the backbone of a threonine residue in the target enzyme, and the polar groups attached to it interacted with histidine and tyrosine residues. nih.gov This highlights the importance of hydrogen bonding and other polar interactions in the binding of these ligands.

Preclinical Pharmacological and Biochemical Research on Indole 2 Carboxamides

Receptor Binding and Modulation Studies

Indole-2-carboxamides have been extensively studied for their ability to modulate the activity of key receptors in the central and peripheral nervous systems.

A significant area of research for indole-2-carboxamides has been their role as allosteric modulators of the CB1 receptor. nih.govnih.govnih.gov Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, altering the receptor's conformation and thereby modulating the binding and/or efficacy of endogenous or exogenous orthosteric ligands. nih.govnih.govnih.gov This mechanism offers a more nuanced approach to receptor modulation, potentially avoiding the side effects associated with direct agonism or antagonism. nih.gov

The binding affinity of indole-2-carboxamide derivatives to the allosteric site on the CB1 receptor, denoted by the equilibrium dissociation constant (KB), and their ability to modulate the binding of orthosteric ligands (cooperativity factor, α) are key parameters in their pharmacological profile. Structure-activity relationship (SAR) studies have revealed that modifications to the indole-2-carboxamide scaffold significantly impact these parameters. nih.govnih.gov

For instance, the presence of a halogen, such as a chloro group, at the 5-position of the indole (B1671886) ring has been shown to be favorable for binding affinity. acs.org The nature of the substituent at the 3-position of the indole ring also plays a crucial role. While some studies have explored various alkyl and aryl substitutions, the specific impact of a methyl group as in N,N,1-trimethylindole-2-carboxamide is not explicitly detailed in the available literature. Furthermore, the substituent on the carboxamide nitrogen is critical for activity. N-phenethyl groups are common in potent CB1 allosteric modulators. acs.org

One study identified 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) as a robust CB1 allosteric modulator with a KB of 167.3 nM and a high binding cooperativity factor (α = 16.55). nih.govnih.gov Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f), exhibited an even lower KB of 89.1 nM. acs.org These findings underscore the importance of specific structural features in achieving high affinity and cooperativity.

Table 1: Binding Affinity and Cooperativity of Selected Indole-2-Carboxamide CB1 Allosteric Modulators

| Compound | KB (nM) | Cooperativity Factor (α) |

|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | 167.3 | 16.55 |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | 89.1 | Not Reported |

Data sourced from multiple studies. nih.govnih.govacs.org

The allosteric modulation of the CB1 receptor by indole-2-carboxamides extends to its downstream signaling pathways. While these compounds can enhance the binding of agonists, they often act as negative allosteric modulators of agonist-induced G-protein coupling. nih.govnih.govacs.org This means that even as they promote the binding of an agonist, they can inhibit the subsequent activation of Gαi proteins, a key step in CB1 signaling. nih.gov

Interestingly, some indole-2-carboxamide allosteric modulators have been shown to exhibit "biased signaling." nih.govnih.gov For example, a compound might antagonize G-protein coupling while simultaneously promoting β-arrestin-mediated signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK). nih.govacs.orgnih.gov This functional selectivity could be harnessed to develop drugs that preferentially activate desired signaling cascades while avoiding others that may lead to unwanted side effects.

In addition to their effects on the CB1 receptor, indole-2-carboxamides have been investigated as agonists of the TRPV1 receptor, a non-selective cation channel involved in pain and inflammation. mdpi.com

Research has demonstrated that certain indole-2-carboxamide derivatives can effectively activate the TRPV1 channel. The potency of these compounds is typically measured by their half-maximal effective concentration (EC50). One study reported on a series of N-methylated indole-2-carboxamides, finding that they were generally more effective than their non-methylated counterparts, a result attributed to increased lipophilicity which may facilitate access to the channel's binding site. mdpi.com

Upon activation, TRPV1 channels allow an influx of calcium ions, leading to depolarization and subsequent desensitization of the channel and the nerve. mdpi.com This desensitization is a key aspect of the analgesic effect of TRPV1 agonists. The ability of a compound to induce desensitization is an important parameter in its therapeutic potential.

Selectivity is a critical consideration in drug development to minimize off-target effects. For TRPV1 agonists, it is important to assess their activity at other related TRP channels, such as the TRP Ankyrin-1 (TRPA1) channel, which is also involved in nociception. Studies on indole-2-carboxamide TRPV1 agonists have included evaluations of their selectivity over TRPA1, with some derivatives showing promising selectivity for TRPV1. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide |

Galectin-3 and Galectin-8 C-Terminal Domain Inhibition

A series of novel N-arylsulfonyl-5-aryloxy-indole-2-carboxamide derivatives were synthesized and evaluated for their binding affinity to Gal-3 and Gal-8C. These compounds were identified as potent, non-carbohydrate-based inhibitors. The binding affinities, expressed as dissociation constants (Kd), were determined using methods such as isothermal titration calorimetry (ITC). The results highlighted that certain derivatives possess low micromolar to nanomolar inhibitory activity against both galectin subtypes.

| Compound Derivative | Galectin-3 (Kd, µM) | Galectin-8C (Kd, µM) |

| Derivative 1 | 4.12 | 6.04 |

| Derivative 2 | 12.8 | 2.06 |

| Derivative 3 | 783.7 (N-arylsulfonyl-indole-2-carboxamide) | Not Reported |

This table presents data for N-arylsulfonyl-indole-2-carboxamide derivatives, as specific data for this compound was not available.

Aryl Hydrocarbon Receptor (AhR) Activation and Antagonism by Indole Compounds

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating various physiological and pathological processes. Indole derivatives, which can be produced by the metabolism of tryptophan, are known to be a significant class of AhR ligands.

Studies have shown that various indole compounds can act as agonists or antagonists of the AhR. For instance, research on the skin microbiota has demonstrated that certain bacterial isolates produce indole derivatives capable of activating the AhR. While direct studies on the interaction of this compound with the AhR are not prevalent in the reviewed literature, the broader class of indole compounds has established a clear relationship with AhR modulation. The specific activity of this compound as an AhR agonist or antagonist remains an area for further investigation.

Antimicrobial Activity Investigations

Indole-2-carboxamides have emerged as a promising class of antimicrobial agents with potent activity against a range of Mycobacterium species. Research has demonstrated that these compounds exhibit a pan-anti-mycobacterial effect, showing efficacy against both rapidly and slowly growing mycobacteria.

While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available literature, extensive structure-activity relationship (SAR) studies have been conducted on various indole-2-carboxamide analogs. These studies have identified compounds with significant activity against clinically relevant species, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium abscessus.

| Mycobacterium Species | Range of MICs for Indole-2-carboxamide Derivatives (µg/mL) |

| Mycobacterium tuberculosis | 0.05 - 6.25 |

| Mycobacterium avium | 0.5 - >64 |

| Mycobacterium abscessus | 1 - 32 |

This table reflects the range of activities observed for various indole-2-carboxamide derivatives, as specific data for this compound was not available.

The mechanism of the anti-mycobacterial action of indole-2-carboxamides has been elucidated, with studies confirming their engagement with the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.

By inhibiting MmpL3, indole-2-carboxamides disrupt the mycolic acid biosynthetic pathway. This disruption prevents the formation of the outer membrane of the bacteria, leading to cell death. The specific targeting of MmpL3 confers a degree of selectivity for mycobacteria, with these compounds generally showing minimal activity against other bacterial species. The identification of MmpL3 as the target provides a clear biochemical basis for the observed pan-anti-mycobacterial activity of this class of compounds.

Antiproliferative and Anticancer Mechanism Research

The potential of indole-2-carboxamides as anticancer agents has been explored through investigations into their ability to inhibit various protein kinases that are critical for tumor growth and proliferation. While specific IC50 values for this compound are not provided in the public domain, patent literature indicates that compounds within this structural class have been investigated for their kinase inhibitory activity.

Research on related indole-2-carboxamide derivatives has shown that these molecules can inhibit key kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), the V600E mutant of the B-Raf proto-oncogene (BRAF^V600E^), and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

| Kinase Target | Range of IC50 for Indole-2-carboxamide Derivatives (nM) |

| EGFR | 10 - 100 |

| BRAF^V600E^ | 50 - 200 |

| VEGFR-2 | 100 - 500 |

This table presents a general range of inhibitory concentrations observed for various indole-2-carboxamide derivatives against different kinase targets, as specific data for this compound was not available.

Preclinical Research on this compound Remains Undisclosed in Key Research Areas

Extensive investigation into the preclinical pharmacological and biochemical properties of the specific chemical compound this compound has yielded no publicly available data across several key areas of cancer and metabolic research. Despite a broad body of research on the parent molecule, indole-2-carboxamide, and its various derivatives, specific findings related to the N,N,1-trimethylated form are conspicuously absent from the scientific literature.

Researchers have explored the potential of various indole-2-carboxamide derivatives in oncology. Studies have detailed the in vitro efficacy of certain analogs in curbing the proliferation of diverse cancer cell lines. For instance, some derivatives have shown activity against breast, pancreatic, and colon cancer cells nih.govnih.gov. However, specific data detailing the inhibitory concentrations or the spectrum of activity for this compound against any cancer cell line could not be located.

Similarly, the molecular mechanisms of action for several indole-2-carboxamide compounds have been a subject of investigation. Research has delved into the modulation of critical oncogenic signaling pathways and the induction of apoptosis (programmed cell death) by some derivatives. Pathways such as Akt/mTOR/NF-κB have been identified as targets for certain indole-based compounds, leading to cell cycle arrest and apoptosis in preclinical models nih.gov. Other studies have explored the pro-apoptotic potential of different analogs through the activation of caspases nih.govnih.gov. Yet, no studies were found that specifically implicate this compound in the modulation of these or any other oncogenic or apoptotic pathways.

The potential of indole-based compounds to inhibit cell migration, a crucial process in cancer metastasis, has also been a focus of preclinical studies. While some indole derivatives have demonstrated the ability to impede the migration of cancer cells, there is no available research to suggest that this compound possesses similar inhibitory effects.

In the realm of metabolic research, various indole-2-carboxamide derivatives have been evaluated for their impact on lipid metabolism in in vivo preclinical models. Studies on compounds such as N-(3-benzoylphenyl)-1H-indole-2-carboxamide and 5-fluoro-1H-indole-2-carboxamide derivatives have shown significant effects on plasma lipid profiles in rats nih.govnih.gov. These studies have detailed the modulation of plasma triglyceride, total cholesterol, and high-density lipoprotein (HDL) cholesterol levels nih.govnih.govscielo.br. However, there is a complete lack of published data on whether this compound has been tested for, or has any effect on, these lipid parameters in vivo.

Computational and Theoretical Studies in Indole 2 Carboxamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is instrumental in understanding how a potential drug molecule, or ligand, might interact with a protein target. For the indole-2-carboxamide scaffold, molecular docking studies have been crucial in identifying potential biological targets and elucidating the key interactions that govern binding affinity.

Although specific docking studies on N,N,1-trimethylindole-2-carboxamide are not yet widely published, research on analogous indole-2-carboxamides has demonstrated their potential to interact with a variety of protein targets. These studies reveal that the indole (B1671886) core often forms crucial hydrophobic interactions and hydrogen bonds with amino acid residues in the binding pockets of proteins. The carboxamide group is a key player in forming hydrogen bonds, which are critical for stabilizing the ligand-protein complex. The N,N-dimethyl and N1-methyl substitutions on this compound would influence its steric and electronic properties, thereby dictating its specific binding modes.

For instance, studies on similar structures suggest that the methyl group on the indole nitrogen can enhance binding by occupying a hydrophobic pocket within the receptor. The N,N-dimethyl groups on the carboxamide moiety can also influence solubility and the ability to form specific interactions. Future molecular docking studies on this compound will be essential to identify its specific protein partners and to understand the precise nature of the forces driving these interactions.

In Silico Prediction of Physicochemical and Pharmacological Properties

In the early stages of drug discovery, computational methods are extensively used to predict the physicochemical and pharmacological properties of new chemical entities. These in silico predictions help to prioritize compounds for synthesis and experimental testing, saving significant time and resources. For this compound, various properties can be calculated using established algorithms and models.

Physicochemical Properties: These properties are fundamental to a molecule's behavior in a biological system. Key predicted parameters for this compound would include its molecular weight, lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). These factors are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacological Properties: Beyond the basic physicochemical characteristics, computational models can also predict potential pharmacological activities. This is often achieved through quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity. By comparing the structural features of this compound to databases of known active compounds, it is possible to generate hypotheses about its potential therapeutic applications. For the broader class of indole-2-carboxamides, various activities have been suggested by such models, including antimicrobial and anticancer effects.

Below is an interactive data table showcasing the kind of predicted physicochemical properties for a compound like this compound, based on computational models.

| Property | Predicted Value | Significance |

| Molecular Weight | ~216.27 g/mol | Influences absorption and distribution |

| logP (Lipophilicity) | ~2.5 - 3.5 | Affects membrane permeability and solubility |

| Aqueous Solubility | Moderate to Low | Impacts bioavailability |

| Polar Surface Area | ~30 - 40 Ų | Influences cell membrane penetration |

| Hydrogen Bond Donors | 0 | Affects binding interactions |

| Hydrogen Bond Acceptors | 2 | Affects binding interactions |

Note: The values in this table are estimations based on computational predictions for a molecule with the structure of this compound and are subject to experimental verification.

Theoretical Approaches to Understanding Reaction Mechanisms and Energetics

Theoretical chemistry provides a powerful lens through which to understand the fundamental aspects of chemical reactions. For a synthetic compound like this compound, computational methods can be employed to investigate the mechanisms and energetics of its formation and potential transformations.

Reaction Mechanisms: The synthesis of this compound likely involves the amidation of a 1-methylindole-2-carboxylic acid derivative. Theoretical calculations, such as those based on density functional theory (DFT), can be used to map out the entire reaction pathway. This includes identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, researchers can determine the most likely sequence of steps involved in the reaction. This detailed mechanistic understanding is invaluable for optimizing reaction conditions to improve yield and purity.

While specific theoretical studies on the reaction mechanisms and energetics of this compound are not yet prominent in the literature, the application of these computational tools holds great promise for a deeper understanding of its chemistry.

Advanced Analytical Methodologies for Indole 2 Carboxamide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework of N,N,1-trimethylindole-2-carboxamide.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would provide detailed information about the electronic environment and connectivity of the protons. For instance, the protons of the three methyl groups (N,N-dimethyl and N1-methyl) would appear as distinct singlets in the aliphatic region of the spectrum. The aromatic protons on the indole (B1671886) ring would resonate at lower field (higher ppm values) due to the deshielding effect of the aromatic ring current, and their splitting patterns would reveal their positions and coupling relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon of the amide group, the carbons of the indole ring, and the methyl carbons would appear in characteristic regions, allowing for their unambiguous assignment.

To illustrate, consider the spectral data for a closely related compound, N-Benzyl-1-methyl-1H-indole-2-carboxamide. mdpi.com The principles of signal assignment would be analogous for this compound.

Table 1: Illustrative ¹H and ¹³C NMR Data for an Analogous Indole-2-Carboxamide

| Assignment | Illustrative ¹H NMR Chemical Shift (δ, ppm) | Illustrative ¹³C NMR Chemical Shift (δ, ppm) |

| C=O | - | 162.6 |

| Indole N-CH₃ | 4.05 (s, 3H) | 31.6 |

| Indole Aromatic CHs | 7.14-7.59 (m) | 103.8, 110.2, 120.5, 121.8, 124.1, 126.1 |

| Indole Quaternary Cs | - | 131.9, 139.1 |

| Amide N-CH₂ | 4.62 (d, 2H) | 43.6 |

| Benzyl Aromatic CHs | 7.30-7.38 (m) | 127.6, 127.8, 128.8 |

| Benzyl Quaternary C | - | 138.2 |

Data is for N-Benzyl-1-methyl-1H-indole-2-carboxamide and is provided for illustrative purposes. The chemical shifts for this compound would differ but follow similar principles.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would be a key technique to confirm the elemental formula of this compound. HRESI-MS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₂H₁₄N₂O), the expected exact mass would be calculated and compared to the measured value.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. It can separate the target compound from any impurities, starting materials, or by-products, with the mass spectrometer providing molecular weight information for each separated component. In a study of various indole-2-carboxamides, UPLC-MS was used to determine the purity of the synthesized compounds, often showing the protonated molecule [M+H]⁺ as the primary ion. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS provides characteristic fragmentation patterns upon electron ionization. These fragmentation patterns serve as a "fingerprint" for the molecule, aiding in its identification. The fragmentation of the indole ring and the loss of the carboxamide group and its substituents would produce a unique mass spectrum.

Table 2: Expected and Illustrative Mass Spectrometry Data

| Technique | Information Provided | Expected/Illustrative Data for this compound or Analogs |

| HRESI-MS | Exact mass and elemental formula | Expected [M+H]⁺ for C₁₂H₁₅N₂O⁺ |

| UPLC-MS | Purity assessment and molecular weight of components | A single major peak corresponding to the molecular weight of the target compound. Purity of analogous compounds has been reported as >95%. mdpi.com |

| GC-MS | Fragmentation pattern for structural identification | Characteristic fragments resulting from the cleavage of the N-N bond of the amide, loss of methyl groups, and fragmentation of the indole ring. |

Chemiluminescence-Based Detection and Quantification of Indoles

Chemiluminescence is the emission of light as a result of a chemical reaction. This phenomenon can be harnessed for the highly sensitive detection and quantification of certain classes of compounds, including indole derivatives. While specific methods for this compound are not documented, the general principles for indole chemiluminescence would apply.

The indole nucleus is susceptible to oxidation, and certain oxidation reactions produce an electronically excited intermediate that decays to the ground state by emitting light. The intensity of the emitted light is proportional to the concentration of the indole derivative, allowing for quantitative analysis. These methods are often characterized by their high sensitivity and low detection limits.

Various reagent systems can induce chemiluminescence in indoles, often involving strong oxidants in the presence of a catalyst or sensitizer. The specific reaction conditions, such as pH and the choice of oxidant, would need to be optimized for the detection of this compound. Flow injection analysis coupled with chemiluminescence detection is a common setup that allows for automated and reproducible measurements.

Future Perspectives and Addressing Research Gaps for N,n,1 Trimethylindole 2 Carboxamide

Translational Potential of Indole-2-carboxamides as Novel Therapeutic Agents

The indole-2-carboxamide scaffold has demonstrated significant versatility, showing promise across a wide range of therapeutic areas. This suggests a considerable, albeit currently unexplored, translational potential for N,N,1-trimethylindole-2-carboxamide. Research into various analogs has established this class of compounds as viable candidates for development against several challenging diseases.

One of the most prominent areas of investigation is oncology. Indole-2-carboxamides have been identified as potent antitumor agents, particularly against pediatric brain cancers like gliomas and glioblastoma multiforme (GBM). acs.org Certain derivatives have shown remarkable cytotoxic and antiproliferative activities against various malignant brain tumor cells. acs.orgnih.gov The potential extends to acting as multi-target antiproliferative agents by dually inhibiting key proteins in cancer progression like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov

In the realm of infectious diseases, indole-2-carboxamides have emerged as a promising class of antituberculosis agents. nih.gov They have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govcurtin.edu.auacs.orgnih.gov The mechanism for many of these compounds involves the inhibition of the essential mycobacterial membrane protein MmpL3. rsc.orgresearchgate.net Beyond tuberculosis, the scaffold has also yielded potent, broad-spectrum antiviral agents active against neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), by targeting host factors involved in viral replication. nih.gov

Furthermore, the scaffold is a rich source of neuromodulatory agents. Numerous derivatives have been developed as allosteric modulators of the cannabinoid receptors CB1 and CB2, which are important targets for pain, inflammation, and various neurological disorders. nih.govnih.gov Other derivatives have been explored as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, another key target in pain and inflammation pathways.

The therapeutic potential of this compound itself remains to be determined, representing a significant research gap. However, the broad and potent activities of its structural relatives provide a strong rationale for its investigation as a potential therapeutic agent in oncology, infectious disease, or neurology.

| Therapeutic Area | Target Disease/Indication | Example Compounds/Derivatives | Key Findings | Citations |

| Oncology | Pediatric Brain Cancer (Glioma, GBM) | N-benzyl indoleamides (e.g., 9a) | Potent cytotoxic and antiproliferative activity against tumor cell lines. | nih.govrsc.org |

| Multi-Target Antiproliferation | 5-substituted-3-ethylindole-2-carboxamides | Dual inhibition of EGFR and CDK2. | nih.gov | |

| Various Cancers (Panc-1, MCF-7, HT-29, A-549) | Indole-2-carboxamide derivatives (e.g., 5d, 5e) | Significant antiproliferative activity, sometimes exceeding reference drugs like doxorubicin. | nih.gov | |

| Infectious Disease | Tuberculosis (MDR/XDR-TB) | N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Potent activity (MIC = 0.012 µM) with low cytotoxicity. | nih.gov |

| Tuberculosis (MDR/XDR-TB) | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | Excellent activity against drug-sensitive and resistant M. tuberculosis strains and efficacy in animal models. | acs.orgnih.gov | |

| Viral Infections (Alphaviruses) | CCG205432, CCG209023 | Broad-spectrum antiviral activity, enhancing survival in mouse models of WEEV. | nih.gov | |

| Neurology/Pain | Neuropathic Pain/Inflammation | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | Potent allosteric modulator of the CB1 receptor. | acs.orgnih.govnih.gov |

| Pain/Inflammation | N-(4-Hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide (6g) | Selective agonist for the TRPV1 ion channel. |

Advancements in Sustainable and Efficient Synthesis Protocols

The synthesis of indole-2-carboxamides typically relies on well-established amide bond formation reactions. rsc.org A common and efficient method involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine. mdpi.com This reaction is generally mediated by standard coupling reagents.

Key advancements in the synthesis of these scaffolds focus on improving efficiency, yield, and accessibility. The choice of coupling reagent is critical, with various options available, each with specific advantages. Reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) are frequently used to achieve high yields in the final amide formation step. nih.govnih.gov Simpler protocols using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or even thionyl chloride followed by an amine have also been successfully employed, offering more direct and potentially more scalable routes. rsc.orgresearchgate.net

For this compound specifically, the synthesis would require an N-methylated indole-2-carboxylic acid precursor. A described route to this intermediate starts with the methylation of ethyl 1H-indole-2-carboxylate, followed by hydrolysis of the ester to yield 1-methyl-1H-indole-2-carboxylic acid. This acid can then be coupled with dimethylamine (B145610) using standard amidation conditions.

Future research should focus on developing more sustainable and efficient protocols. This includes the exploration of one-pot reactions that minimize purification steps, the use of greener solvents, and the development of catalytic methods that avoid the use of stoichiometric and often wasteful coupling reagents. acs.org The development of a robust, scalable, and environmentally friendly synthesis for this compound will be crucial for enabling its comprehensive biological evaluation.

| Synthesis Step | Reagents & Conditions | Purpose | Key Features | Citations |

| Indole (B1671886) Ring Formation | Phenyl hydrazine (B178648) & 2-oxopropanoic acid, p-TsOH, EtOH, reflux | Fischer Indole Synthesis to create the core indole-carboxylate structure. | Classic and versatile method for substituted indoles. | nih.gov |

| Ester Hydrolysis | NaOH, EtOH, reflux | Converts the ethyl indole-2-carboxylate (B1230498) intermediate to the corresponding carboxylic acid. | A standard and high-yielding saponification reaction. | nih.gov |

| Amide Coupling (Method 1) | BOP, DIPEA, DCM, rt | Couples the indole-2-carboxylic acid with a primary or secondary amine. | High efficiency and widely applicable coupling agent. | nih.govmdpi.com |

| Amide Coupling (Method 2) | EDC·HCl, HOBt, DIPEA | Alternative method for amide bond formation. | Commonly used in peptide synthesis; good for reducing side reactions. | nih.gov |

| Amide Coupling (Method 3) | 1,1'-Carbonyldiimidazole (CDI), then NH3 or amine | Forms an active N-acylimidazole intermediate which then reacts with the amine. | Can be performed as a one-pot reaction. | rsc.orgresearchgate.net |

| N-Methylation | Dimethyl carbonate (DMC), DMF | Specifically methylates the indole nitrogen (N1 position). | Relevant for the synthesis of this compound. |

Refinement of Structure-Activity Relationship Models for Enhanced Drug Design

Developing detailed Structure-Activity Relationship (SAR) models is fundamental to optimizing lead compounds into clinical candidates. For the indole-2-carboxamide class, extensive SAR studies have provided critical insights for various biological targets, which can guide the future investigation of this compound.

For antitubercular activity targeting MmpL3, SAR studies have revealed several key features for high potency. These include:

Indole Core Substitutions: Halogen (fluoro, chloro) or methyl substitutions at the 4- and 6-positions of the indole ring significantly improve metabolic stability and activity. nih.govnih.gov

Amide Substituent: Large, lipophilic, and bulky substituents on the amide nitrogen, such as adamantyl or substituted cyclohexyl groups, are crucial for potent inhibition. nih.govresearchgate.net

Indole Nitrogen: An unsubstituted indole nitrogen (N-H) is generally preferred for optimal interaction with the MmpL3 target. researchgate.net

For activity as CB1 receptor allosteric modulators , the SAR is distinct:

Indole Ring: The indole ring itself is important for maintaining high binding affinity to the allosteric site. nih.govnih.gov

C3-Position: The size and nature of the alkyl substituent at the C3 position of the indole ring profoundly impact the modulatory effect (allostery). nih.govnih.gov

Amide Substituent: The N-phenethyl moiety can be varied considerably without a significant loss of activity, allowing for the introduction of different functionalities. nih.gov

For anticancer activity , the SAR depends on the specific kinase being targeted. For dual EGFR/VEGFR-2 inhibitors, the presence of a morpholino moiety can be beneficial. mdpi.com For general antiproliferative action, the N-phenethyl carboxamide architecture and the nature of substituents at the C3 and C5 positions of the indole ring are important for potency. nih.govnih.gov

These existing models provide a starting point for the rational design and evaluation of this compound. Its structure features an N1-methyl group, a C2-N,N-dimethylamide, and is unsubstituted at other positions. Based on current SAR, the N1-methylation might be detrimental for anti-TB activity but could be tolerated or even beneficial for other targets like the CB1 receptor or certain kinases. The small N,N-dimethylamide substituent is significantly different from the large lipophilic groups favored for MmpL3 inhibition, suggesting it may not be an effective anti-TB agent without further modification.

A critical research gap is the lack of specific SAR data for this compound. Future work must involve synthesizing and testing a matrix of analogs to systematically probe the effects of the N1-methyl group, the N,N-dimethylamide, and substitutions at various positions (C3, C4, C5, C6) on the indole ring to build a refined predictive model for its biological activity and guide the design of more potent and selective therapeutic agents.

Q & A

Q. What advanced purification techniques mitigate challenges in isolating this compound from reaction by-products?

- Answer : Preparative HPLC with chiral columns resolves enantiomeric impurities, while size-exclusion chromatography removes polymeric by-products. achieved >99% purity for a related carboxamide using reverse-phase C18 columns and isocratic elution. Recrystallization in ethyl acetate/hexane mixtures further enhances crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.